molecular formula C16H20N4O4S2 B1222010 N-[[2-cyanoethyl(methyl)amino]-sulfanylidenemethyl]-4-(4-morpholinylsulfonyl)benzamide

N-[[2-cyanoethyl(methyl)amino]-sulfanylidenemethyl]-4-(4-morpholinylsulfonyl)benzamide

Cat. No. B1222010
M. Wt: 396.5 g/mol
InChI Key: SWUCYXHWVXHDMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[2-cyanoethyl(methyl)amino]-sulfanylidenemethyl]-4-(4-morpholinylsulfonyl)benzamide is a sulfonamide.

Scientific Research Applications

Inhibitory Effects on Carbonic Anhydrase Isoenzymes

Research by Supuran, Maresca, Gregáň, and Remko (2013) focused on compounds including 4-Sulfamoyl-N-(3-morpholinopropyl)benzamide, similar in structure to the compound . They found these compounds to be inhibitors of four carbonic anhydrase (CA) isoenzymes, exhibiting nanomolar half maximal inhibitory concentration (IC50) ranging from 58 to 740 nmol/L, indicating potential therapeutic applications in conditions where CA activity is a factor (Supuran, Maresca, Gregáň, & Remko, 2013).

Anticancer Potential

Ö. Yılmaz et al. (2015) synthesized derivatives of benzamide, including compounds structurally similar to the queried compound, and tested them for anticancer activity. One specific compound showed significant proapoptotic activity against melanoma cell lines, indicating a potential avenue for the development of new anticancer treatments (Yılmaz, Özbaş Turan, Akbuğa, Tiber, Orun, Supuran, & Küçükgüzel, 2015).

Antibacterial and Antifungal Properties

Mange, Isloor, Malladi, Isloor, and Fun (2013) synthesized new Schiff bases related to benzamides and found that some of these compounds exhibited notable antibacterial and antifungal activities. This suggests that benzamide derivatives, like the compound , could be valuable in developing new antimicrobial agents (Mange, Isloor, Malladi, Isloor, & Fun, 2013).

Application in Synthesis of Morpholines

Fritz, Mumtaz, Yar, McGarrigle, and Aggarwal (2011) discussed the conversion of amino alcohols into morpholines using sulfinamides. Their research demonstrated the utility of benzamide derivatives in synthesizing complex organic compounds, which could have implications in pharmaceutical synthesis and other areas of organic chemistry (Fritz, Mumtaz, Yar, McGarrigle, & Aggarwal, 2011).

properties

Product Name

N-[[2-cyanoethyl(methyl)amino]-sulfanylidenemethyl]-4-(4-morpholinylsulfonyl)benzamide

Molecular Formula

C16H20N4O4S2

Molecular Weight

396.5 g/mol

IUPAC Name

N-[2-cyanoethyl(methyl)carbamothioyl]-4-morpholin-4-ylsulfonylbenzamide

InChI

InChI=1S/C16H20N4O4S2/c1-19(8-2-7-17)16(25)18-15(21)13-3-5-14(6-4-13)26(22,23)20-9-11-24-12-10-20/h3-6H,2,8-12H2,1H3,(H,18,21,25)

InChI Key

SWUCYXHWVXHDMP-UHFFFAOYSA-N

Canonical SMILES

CN(CCC#N)C(=S)NC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[[2-cyanoethyl(methyl)amino]-sulfanylidenemethyl]-4-(4-morpholinylsulfonyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-[[2-cyanoethyl(methyl)amino]-sulfanylidenemethyl]-4-(4-morpholinylsulfonyl)benzamide
Reactant of Route 3
Reactant of Route 3
N-[[2-cyanoethyl(methyl)amino]-sulfanylidenemethyl]-4-(4-morpholinylsulfonyl)benzamide
Reactant of Route 4
Reactant of Route 4
N-[[2-cyanoethyl(methyl)amino]-sulfanylidenemethyl]-4-(4-morpholinylsulfonyl)benzamide
Reactant of Route 5
Reactant of Route 5
N-[[2-cyanoethyl(methyl)amino]-sulfanylidenemethyl]-4-(4-morpholinylsulfonyl)benzamide
Reactant of Route 6
Reactant of Route 6
N-[[2-cyanoethyl(methyl)amino]-sulfanylidenemethyl]-4-(4-morpholinylsulfonyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.